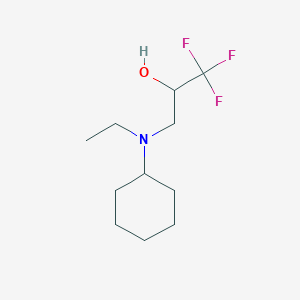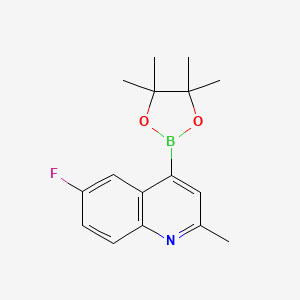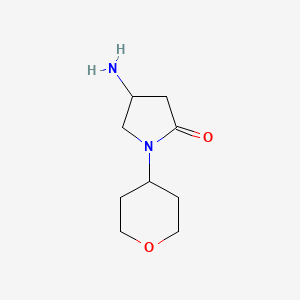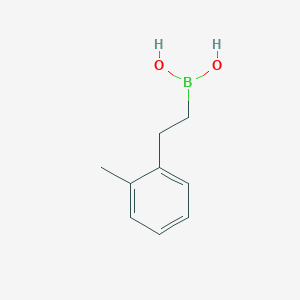
2-(2-methylphenyl)ethylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenethyl)boronic acid is an organoboron compound with the molecular formula C9H13BO2 It is a derivative of boronic acid, where the boron atom is bonded to a (2-methylphenethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Methylphenethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids, including (2-Methylphenethyl)boronic acid, often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism by which (2-Methylphenethyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction allows it to act as a molecular receptor, binding to specific targets such as saccharides, catechols, and nucleophilic amino acid side chains. The formation of boronate esters with diols is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Methylphenethyl)boronic acid is unique due to its specific (2-methylphenethyl) group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in certain chemical reactions and applications where other boronic acids may not be as effective .
Properties
CAS No. |
64604-94-0 |
|---|---|
Molecular Formula |
C9H13BO2 |
Molecular Weight |
164.01 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
SWHKCKLSVWHSED-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=CC=C1C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
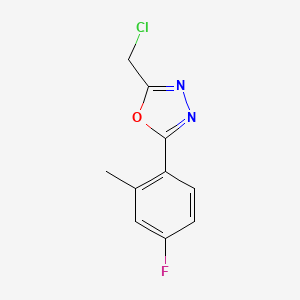
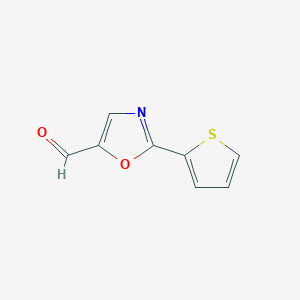
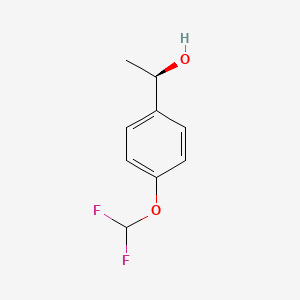
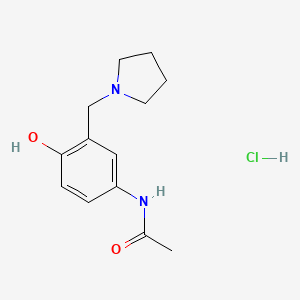
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)

![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
